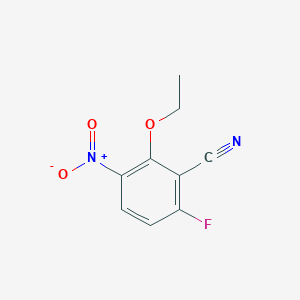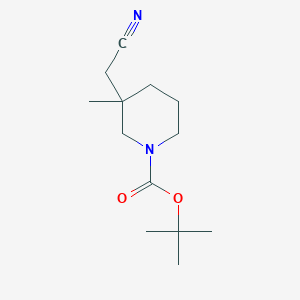
2-Ethoxy-6-fluoro-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C9H7FN2O3. It is a derivative of benzonitrile, characterized by the presence of ethoxy, fluoro, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-ethoxy-6-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-fluoro-3-nitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethoxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various nucleophiles.
Reduction: 2-Ethoxy-6-fluoro-3-aminobenzonitrile.
Oxidation: 2-Ethoxy-6-fluoro-3-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Ethoxy-6-fluoro-3-nitrobenzonitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials for electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile involves its interaction with specific molecular targets, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can also influence its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-6-fluoro-3-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.
2-Ethoxy-6-fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Fluoro-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering distinct reactivity patterns compared to its analogs.
Propriétés
Formule moléculaire |
C9H7FN2O3 |
|---|---|
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
2-ethoxy-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-2-15-9-6(5-11)7(10)3-4-8(9)12(13)14/h3-4H,2H2,1H3 |
Clé InChI |
JPBHOZYUBXCFNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1C#N)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)



![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)


![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
